ethyl 6-amino-2-(chloromethyl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that includes a pyran ring, an amino group, a chloromethyl group, a cyano group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-2-(chloromethyl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions One common method involves the condensation of appropriate starting materials under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents replacing the chloromethyl group.
Scientific Research Applications
Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and as a potential lead compound in drug discovery.
Medicine: Its derivatives may have pharmacological properties that make them candidates for the development of new medications.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which ethyl 6-amino-2-(chloromethyl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-chloro-2-(chloromethyl)-4-phenylquinoline-3-carboxylate: This compound has a quinoline ring instead of a pyran ring, which may result in different chemical and biological properties.
Ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate: The presence of additional halogen atoms and a different ring structure can lead to variations in reactivity and application.
Properties
IUPAC Name |
ethyl 6-amino-2-(chloromethyl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-2-21-16(20)14-12(8-17)22-15(19)11(9-18)13(14)10-6-4-3-5-7-10/h3-7,13H,2,8,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFBASUSZUJUFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2)C#N)N)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.